molecular formula C14H17NO3S B13990837 p-Toluidine p-toluenesulfonate CAS No. 14034-62-9

p-Toluidine p-toluenesulfonate

Katalognummer: B13990837
CAS-Nummer: 14034-62-9
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: BGKMHCKUGVZEHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Toluidine p-toluenesulfonate is an organic compound formed by the combination of p-toluidine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: p-Toluidine p-toluenesulfonate can be synthesized through a reaction between p-toluidine and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of p-toluidine and p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to ensure complete reaction. The product is obtained by cooling the reaction mixture and filtering the precipitate .

Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .

Wissenschaftliche Forschungsanwendungen

p-Toluidine p-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.

    Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the amine and sulfonate groups, which confer distinct chemical reactivity and applications. The combination of these functional groups allows for versatile use in various chemical and biological processes .

Eigenschaften

CAS-Nummer

14034-62-9

Molekularformel

C14H17NO3S

Molekulargewicht

279.36 g/mol

IUPAC-Name

4-methylaniline;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

BGKMHCKUGVZEHO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.